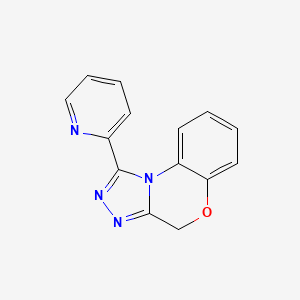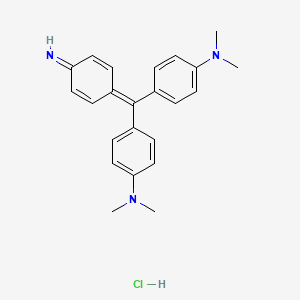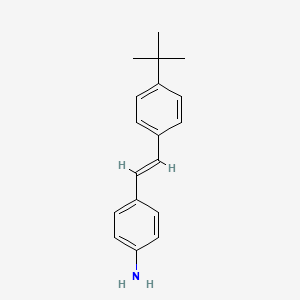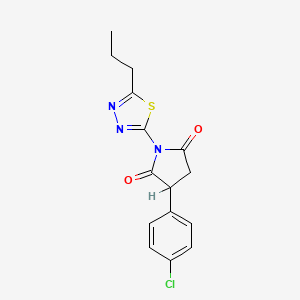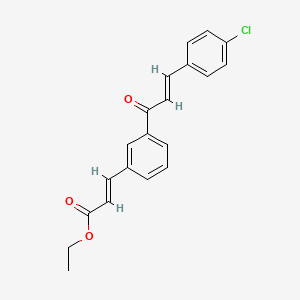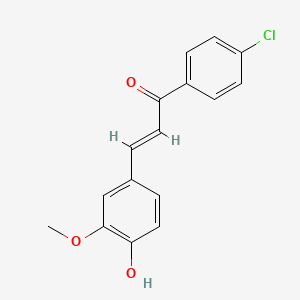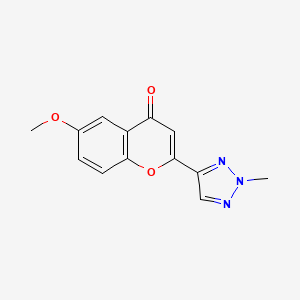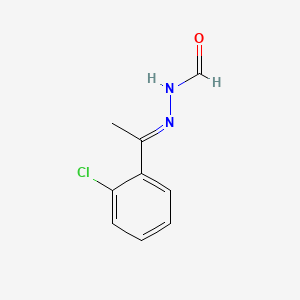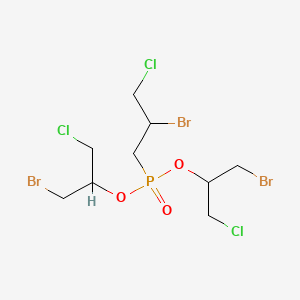
Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate is a complex organophosphorus compound. It is characterized by the presence of bromine, chlorine, and phosphonate groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate typically involves the reaction of appropriate brominated and chlorinated precursors with phosphonate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The phosphonate group can undergo hydrolysis in the presence of water or aqueous solutions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate involves its interaction with molecular targets through its reactive bromine, chlorine, and phosphonate groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-bromoethyl)phosphonate
- Bis(2-chloroethyl)phosphonate
- Bis(2-bromo-1-(chloromethyl)ethyl)phosphonate
Uniqueness
Bis(2-bromo-1-(chloromethyl)ethyl) (2-bromo-3-chloropropyl)phosphonate is unique due to the presence of both bromine and chlorine atoms in its structure, which provides it with distinct reactivity and versatility compared to similar compounds. This uniqueness makes it valuable in specific applications where such reactivity is desired.
Properties
CAS No. |
95906-07-3 |
|---|---|
Molecular Formula |
C9H15Br3Cl3O3P |
Molecular Weight |
548.3 g/mol |
IUPAC Name |
1-bis[(1-bromo-3-chloropropan-2-yl)oxy]phosphoryl-2-bromo-3-chloropropane |
InChI |
InChI=1S/C9H15Br3Cl3O3P/c10-1-8(4-14)17-19(16,6-7(12)3-13)18-9(2-11)5-15/h7-9H,1-6H2 |
InChI Key |
OIIKUHVETMMKOU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CCl)Br)P(=O)(OC(CCl)CBr)OC(CCl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





